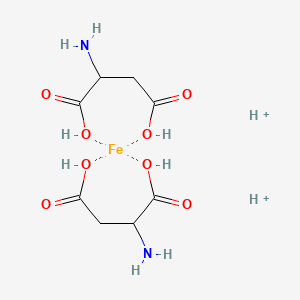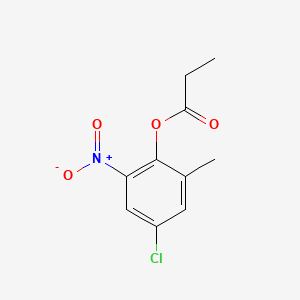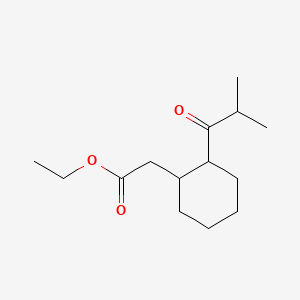
2-(2-Hydroxyethoxy)ethanol;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethoxy)ethanol;urea is a compound that combines the properties of both 2-(2-Hydroxyethoxy)ethanol and urea. Urea, on the other hand, is a well-known compound used in fertilizers, plastics, and pharmaceuticals . The combination of these two compounds results in a versatile chemical with a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Hydroxyethoxy)ethanol typically involves the ethoxylation of ethanol, where ethanol reacts with ethylene oxide to form the desired product . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
For the preparation of urea, the most common industrial method is the Bosch-Meiser urea process, which involves the reaction of ammonia with carbon dioxide at high temperature and pressure to form ammonium carbamate, which is then dehydrated to produce urea .
Industrial Production Methods
In industrial settings, 2-(2-Hydroxyethoxy)ethanol is produced in large quantities using continuous reactors that allow for precise control of reaction conditions . Urea production, on the other hand, is typically carried out in large-scale plants equipped with high-pressure reactors and efficient separation units to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethoxy)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Urea can participate in hydrolysis, condensation, and decomposition reactions. For example, urea can be hydrolyzed to form ammonia and carbon dioxide under acidic or basic conditions .
Major Products Formed
The oxidation of 2-(2-Hydroxyethoxy)ethanol typically results in the formation of glycolic acid and other related compounds . Reduction reactions can yield ethylene glycol and other alcohols . Substitution reactions can produce a variety of ethers and esters depending on the reagents used .
Hydrolysis of urea produces ammonia and carbon dioxide, while condensation reactions can lead to the formation of biuret and other polyureas .
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethoxy)ethanol is widely used as a solvent in the formulation of paints, inks, and coatings due to its excellent solvency properties . It is also used in the production of personal care products, such as cosmetics and lotions, where it acts as a humectant and emollient .
Urea has numerous applications in scientific research, particularly in the fields of chemistry and biology. It is used as a denaturant in protein studies, as a nitrogen source in cell culture media, and as a stabilizer in various biochemical assays . In medicine, urea is used in topical formulations to treat dry and rough skin conditions .
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol primarily involves its ability to dissolve a wide range of substances, making it an effective solvent . Its hydroxyl groups can form hydrogen bonds with other molecules, enhancing its solvency properties .
Urea exerts its effects through multiple mechanisms. In biological systems, urea can disrupt hydrogen bonding in proteins, leading to denaturation . It also acts as a humectant, attracting and retaining moisture in the skin, which is beneficial in topical formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar to 2-(2-Hydroxyethoxy)ethanol, this compound is also used as a solvent in various industrial applications.
Ethylene glycol: A related compound that is widely used as an antifreeze and in the production of polyester fibers.
Biuret: A compound similar to urea, formed through the condensation of two urea molecules.
Uniqueness
2-(2-Hydroxyethoxy)ethanol is unique due to its combination of hydroxyl and ether functional groups, which provide it with excellent solvency properties and compatibility with a wide range of substances . Urea’s versatility as a nitrogen source and its ability to disrupt hydrogen bonding in proteins make it a valuable compound in both industrial and scientific applications .
Eigenschaften
CAS-Nummer |
71343-02-7 |
|---|---|
Molekularformel |
C5H14N2O4 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethanol;urea |
InChI |
InChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4) |
InChI-Schlüssel |
GZDLXNRORJQRCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCO)O.C(=O)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


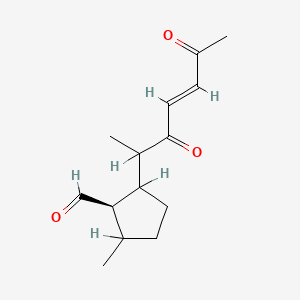

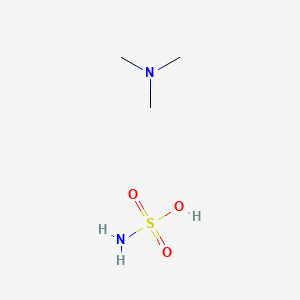
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
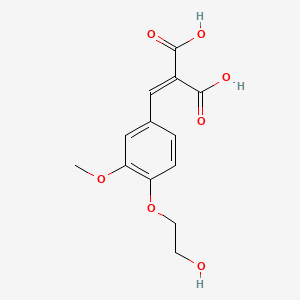
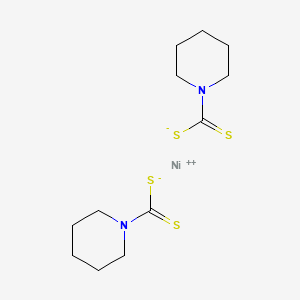

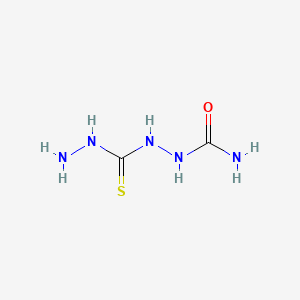

![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
